molecular formula C11H16ClN3 B13305938 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine

1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine

Cat. No.: B13305938
M. Wt: 225.72 g/mol
InChI Key: ZVSUEBWFOQZDMX-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a chloropyridinylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. In medicinal applications, it often targets nicotinic acetylcholine receptors, leading to the disruption of neural transmission. This mechanism is similar to that of neonicotinoid insecticides, which bind to the same receptors in insects, causing paralysis and death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a piperazine ring and a chloropyridinyl group makes it versatile for various synthetic applications and biological studies .

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]-4-methylpiperazine

InChI

InChI=1S/C11H16ClN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-13-11(10)12/h2-4H,5-9H2,1H3

InChI Key

ZVSUEBWFOQZDMX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

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